![molecular formula C19H10Br2Cl2O5S B1204532 Bromochlorophenol blue CAS No. 2553-71-1](/img/structure/B1204532.png)
Bromochlorophenol blue
Overview
Description
Bromochlorophenol blue is a chemical compound known for its distinct staining properties, especially in the visualization of cells of erythroid origin. It stains erythroblasts bright yellow, making it a valuable tool in cytological studies (Kass & Gardner, 1979).
Synthesis Analysis
The synthesis of compounds related to this compound involves various chemical reactions. For instance, bromo-2′,4′-dichloroacetophenone, a compound with a similar bromo- and chloro-substituted structure, is synthesized through bromination, chlorination, and acylation steps from glacial acetic acid and m-dichlorobenzene, yielding a 70% product (Yang Feng-ke, 2004).
Molecular Structure Analysis
The molecular structures of compounds similar to this compound, such as p-chlorophenol and p-bromophenol, have been analyzed using various theoretical methods. These studies have revealed that substituting phenol with σ-electron-withdrawing groups like Br and Cl leads to minor changes in bond lengths and angles, significantly influenced by the para-substituent's electronegativity (Zierkiewicz et al., 2000).
Chemical Reactions and Properties
Bromophenol blue, closely related to this compound, undergoes pH-dependent structural changes. Quantum chemistry combined with multivariate analysis of electronic absorption spectra has determined these structures, revealing that Bromothymol blue molecules adopt a quinoid form in acidic solutions and a quinoid-phenolate form in alkaline solutions (Shimada & Hasegawa, 2017).
Physical Properties Analysis
The physical properties of bromophenol compounds, which share structural similarities with this compound, have been studied extensively. Factors like intramolecular hydrogen bonding, steric and inductive effects, and electrostatic interactions significantly influence their molecular properties, including bond lengths, stretching frequencies, and pKa values (Han et al., 2005).
Chemical Properties Analysis
Bromophenol blue's chemical properties, such as its ability to function as a triphenylmethane derivative dye, highlight its potential environmental impact due to its high solubility and stability in water. Studies on the electrochemical and microbial treatment of Bromophenol blue dye have shown that electrochemical methods are more effective for decolorization, indicating the dye's resilience to biological degradation (Anyanwu et al., 2023).
Scientific Research Applications
Chemical Reactions in Organic Solvents : BCPB, along with other halogen derivatives of phenolsulfonephthalein, has been used to study acid-base reactions in organic solvents. The color changes accompanying structural changes in these indicators, including BCPB, have been analyzed for insights into chemical reactions in inert solvents (Davis, Schuhmann, & Lovelace, 1948).
Flow Injection Analysis in Pharmaceuticals : BCPB has been utilized in the flow injection analysis of cationic disinfectants in pharmaceuticals. It forms a blue ternary ion associate when reacted with quinidine, enabling efficient analysis (Sakai, Ohta, Ohno, & Sasaki, 1994).
Liquid-Liquid Distribution of Ion-Associates : BCPB is involved in the extraction of ion-associates with quaternary ammonium cations into chloroform. This study provides insights into the extractability of acidic dyes, including BCPB, in different chemical environments (Yamamoto & Motomizu, 1991).
Protein Detection : BCPB has been employed in a method for visual detection of protein in aqueous solutions. This involves the formation of a ternary association between the protein and BCPB, followed by a significant color change upon drying (Yoshimoto, Kaneko, & Yotsuyanagi, 2000).
Staining for Erythroblasts : In a clinical setting, BCPB has been used as a stain for erythroblasts, providing a distinctive bright yellow coloration that aids in the visualization of these cells (Kass & Gardner, 1979).
Safety and Hazards
Bromochlorophenol blue should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should not be inhaled or come into contact with skin and eyes . Personal protective equipment should be used when handling this compound . It should not be allowed to enter drains .
Mechanism of Action
Target of Action
Bromochlorophenol Blue is primarily used as a pH indicator and a tracking dye . It is also an antimicrobial agent . The primary targets of this compound are the pH levels in a solution and the free bromophenols present in a sample .
Mode of Action
This compound interacts with its targets by changing color in response to pH changes . In an acidic environment, it exists as a yellow-green compound, while in a neutral or basic environment, it turns blue . As an antimicrobial agent, it acts as a cationic surfactant .
Biochemical Pathways
It is known that the compound can be used to track the progress of molecules in gel electrophoresis . This suggests that it may interact with biochemical pathways involved in DNA, RNA, and protein migration.
Pharmacokinetics
It is known to be soluble in ethanol , which suggests that it may have good bioavailability when administered in a suitable solvent.
Result of Action
The primary result of this compound’s action is a visible color change that indicates the pH of a solution . This makes it a valuable tool in various laboratory and clinical settings. As an antimicrobial agent, it may inhibit the growth of certain microorganisms .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of free bromophenols . Its color change is a direct response to changes in pH , and its ability to indicate the presence of free bromophenols depends on the specific conditions of the sample .
properties
IUPAC Name |
2-bromo-4-[3-(3-bromo-5-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-chlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br2Cl2O5S/c20-12-5-9(7-14(22)17(12)24)19(10-6-13(21)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19/h1-8,24-25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGFKZKMIQQRPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)Br)O)Cl)C4=CC(=C(C(=C4)Br)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Br2Cl2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180230 | |
Record name | Bromochlorophenol blue | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2553-71-1 | |
Record name | Bromochlorophenol blue | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2553-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromochlorophenol blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromochlorophenol blue | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7816 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bromochlorophenol blue | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-chlorophenol] S,S-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.056 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Bromochlorophenol blue | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX9KKY3SWP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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